molecular formula C16H24ClNO2 B1455618 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1349718-34-8

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride

Cat. No. B1455618
M. Wt: 297.82 g/mol
InChI Key: YWWHVWXZWLHADF-UHFFFAOYSA-N
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Description

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the CAS Number: 1349718-34-8. It has a molecular weight of 297.82 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO2.ClH/c1-13-9-14(2)11-17(10-13)7-8-19-16-5-3-15(12-18)4-6-16;/h3-6,12-14H,7-11H2,1-2H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 297.82 . The InChI code for this compound is 1S/C16H23NO2.ClH/c1-13-9-14(2)11-17(10-13)7-8-19-16-5-3-15(12-18)4-6-16;/h3-6,12-14H,7-11H2,1-2H3;1H , which represents its molecular structure.

Scientific Research Applications

Synthesis and Polymer Applications

Research has been conducted on the synthesis of novel trisubstituted ethylenes, which are synthesized through piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes. These compounds, including various methyl and methoxy ring-trisubstituted ethylenes, have been copolymerized with styrene to study their copolymerization behavior and the properties of the resulting polymers. Such studies are crucial for developing new materials with potential applications in coatings, adhesives, and other polymeric composites (Kharas et al., 2015).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, compounds synthesized from ring-substituted benzaldehydes, similar to "4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride", can be used to create Schiff and Mannich bases. These bases have been explored for their potential antimicrobial and anticancer activities, showcasing the role of such compounds in drug discovery and pharmaceutical research (Bekircan & Bektaş, 2008).

Advanced Materials and Catalysis

Further, the synthesis methodologies involving piperidine catalysis can extend to the creation of advanced materials. For example, selective deprotection techniques in the synthesis of complex molecules like porphyrins, which are significant in materials science for their photophysical properties, demonstrate the versatility of these chemical strategies. Such methods can lead to the development of new materials with unique optical, electronic, or catalytic properties, contributing to fields ranging from solar energy to sensor technology (Ishida et al., 2010).

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-13-9-14(2)11-17(10-13)7-8-19-16-5-3-15(12-18)4-6-16;/h3-6,12-14H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWHVWXZWLHADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=CC=C(C=C2)C=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride

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